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1-(3-Chlorobenzyl)-1H-indazol-5-

amine

CAS No.: 939756-02-2

Cat. No.: B1627144 Get Quote

Core Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary
The 1H-indazol-5-amine (5-aminoindazole) scaffold represents a critical "hinge-binding" or

"linker" motif in drug discovery.[1][2] Unlike its C3-substituted counterparts (e.g., Axitinib), the 5-

amino variant provides a unique vector for extending into the solvent-exposed regions of

protein binding pockets (particularly kinases) while maintaining a compact, planar aromatic

footprint.[1][2]

This guide details the structural utility of the 5-aminoindazole core, distinguishing it from 1H-

indazol-3-amine and C-linked derivatives.[1][2] It provides validated protocols for synthesizing

the core from nitro-precursors and elaborating the 5-amine nitrogen into ureas, amides, and

secondary amines.[2]

Key Therapeutic Areas[3][4]
Kinase Inhibitors (VEGFR, CK2, ROCK, Akt): The indazole nitrogen pair (N1/N2) often

mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

CNS Agents (5-HT Antagonists): Modulation of serotonin receptors via rigidified aryl-amine

linkers.[1][2]
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Oncology (HDAC, Aurora Kinase): Used as a cap group or linker in fragment-based drug

design.[1][2]

Chemical Architecture & Properties[2]
Tautomerism and Stability
The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2]

Thermodynamics: The 1H-tautomer is significantly more stable (approx.[1][2] 2.5–4.5

kcal/mol) in the ground state due to benzenoid resonance preservation.

Implication: Synthetic routes typically yield the 1H-isomer, but alkylation can occur at N1 or

N2 depending on conditions (Base/Solvent).

pKa: The 5-amino group is a weak base (pKa ~3.5–4.5), less basic than aniline due to the

electron-withdrawing nature of the pyrazole ring.[1][2]

The 5-Position Vector
In the context of ATP-competitive inhibitors:

N1-H / N2: Bind to the hinge region (Glu/Leu backbone).[1][2]

C5-Amino: Projects the "tail" substituent (R) into the solvent front or ribose pocket.[1]

C3-H: Often points toward the gatekeeper residue; substitution here (e.g., halides, methyl)

can tune selectivity.

Synthetic Architectures
The construction of substituted 1H-indazol-5-amines generally follows two logic streams: Ring

Construction (Cyclization) or Functional Group Manipulation (Reduction/Coupling).[1][2]

Pathway A: Reduction of 5-Nitroindazole (Standard)
The most robust route involves the reduction of commercially available or synthesized 5-nitro-

1H-indazole.[1][2]
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Reagents: H₂/Pd-C (cleanest), Fe/NH₄Cl (tolerant of halides), or SnCl₂ (classic).

Precursor Synthesis: Diazotization of 2-methyl-4-nitroaniline (Bartoli/cyclization logic).

Pathway B: Buchwald-Hartwig Amination
Direct amination of 5-bromo-1H-indazole or 5-iodo-1H-indazole.[1][2]

Utility: Allows introduction of complex amines onto the indazole core, or coupling the

indazole onto a heteroaryl halide.

Protection: N1 usually requires protection (e.g., THP, SEM, Boc) to prevent catalyst

poisoning or N-arylation at the wrong site.

Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection and forward synthesis

options.
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Figure 1: Retrosynthetic analysis and forward synthesis of 5-aminoindazole derivatives.

Medicinal Chemistry Case Studies
Kinase Inhibitors (VEGFR/CK2)
Research has demonstrated that N-(pyrimidin-4-yl)-1H-indazol-5-amines are potent kinase

inhibitors.[1][2]

Mechanism: The indazole 5-NH acts as a linker to a pyrimidine ring.[1][2] The pyrimidine

often carries a solubilizing group (morpholine, piperazine).
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SAR Insight: Substitution at the indazole C3 position (e.g., with a phenyl ring) creates a

"twisted" conformation that can improve selectivity for kinases like CK2 (Casein Kinase 2).

Zavegepant (Structural Contrast)
While Zavegepant (CGRP antagonist) is an indazole drug, it utilizes a C-linked 5-position (5-

methyl...), not a direct amine.[1][2]

Distinction: Researchers must distinguish between 5-amino (N-linked) and 5-alkyl (C-linked)

scaffolds.[1][2] The 5-amino scaffold is preferred when a hydrogen bond donor/acceptor is

required immediately adjacent to the aromatic ring.[1][2]

Experimental Protocols
Protocol 5.1: Synthesis of 5-Nitro-1H-indazole
(Cyclization)
Objective: Prepare the core scaffold from 2-methyl-4-nitroaniline.[1][2] Source

Validation:Organic Syntheses Coll. Vol. 3, p.660; Vol. 20, p.73.

Reagents: 2-Methyl-4-nitroaniline (55 g, 0.36 mol), Glacial Acetic Acid (2.5 L), Sodium Nitrite

(25 g, 0.36 mol).[1][2]

Procedure:

Dissolve aniline in acetic acid.

Add NaNO₂ solution (in 60 mL water) rapidly at <25°C. (Slow addition causes diazoamino

side products).[1]

Stir for 15 min. Filter any yellow precipitate (discard).[3]

Allow solution to stand at room temperature for 3 days (Cyclization phase).

Concentrate under reduced pressure.[3][4]

Add water (200 mL) to residue, filter the slurry.[3]
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Purification: Recrystallize from boiling methanol with decolorizing charcoal.

Yield: ~72–80%. mp: 208–209°C.[3]

Protocol 5.2: Reduction to 1H-Indazol-5-amine
Objective: Clean reduction of the nitro group without over-reduction of the aromatic ring.[1][2]

Reagents: 5-Nitroindazole (1.63 g, 10 mmol), 10% Pd/C (160 mg), Methanol (50 mL).

Procedure:

Purge reaction vessel with N₂.

Add catalyst and substrate.[5]

Stir under H₂ atmosphere (balloon pressure, ~1 atm) at RT for 4–6 hours.

Monitor by TLC (MeOH/DCM 1:9). The amine is more polar and fluoresces blue under UV.

Filter through Celite to remove Pd.

Workup: Evaporate solvent. The product is often a light brown solid, sensitive to oxidation.

Store under Argon.

Protocol 5.3: General Amide Coupling (5-Position
Functionalization)
Objective: Coupling 1H-indazol-5-amine with a carboxylic acid (R-COOH).[1][2]

Reagents: 1H-indazol-5-amine (1.0 eq), R-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq),

DMF (anhydrous).

Procedure:

Dissolve acid and DIPEA in DMF. Stir 5 min.

Add HATU. Stir 5 min (Activation).
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Add 1H-indazol-5-amine.[1][2][6][7][8]

Stir at RT for 12 h.

Note: If the reaction is sluggish, the N1-H of the indazole may interfere. If yields are low, use

N1-THP protected 5-aminoindazole, then deprotect (HCl/MeOH) after coupling.[1][2]

Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 1H-indazol-5-amine core in

the context of Kinase Inhibition (e.g., VEGFR2/CK2 models).

Position Substituent
Effect on
Potency/Properties

N1 (Indazole) -H

Critical for H-bond donor

interaction with Hinge Region

(Glu/Leu).[1][2]

N1 (Indazole) -Me / -Alkyl

Abolishes hinge binding

(unless target accepts

hydrophobic bulk).[1][2] often

reduces potency.

C3 -H Standard.[1][2]

C3 -Phenyl / -Aryl

Increases selectivity (e.g., CK2

inhibitors).[1][2] Induces

"twisted" biaryl shape.

C5-Amino -NH-CO-R (Amide)

Standard linker.[1][2] Carbonyl

oxygen acts as H-bond

acceptor.[1][2]

C5-Amino -NH-C(O)NH-R (Urea)

High potency.[1][2] Creates

dual H-bond donor/acceptor

motif.[1][2]

C5-Amino -NH-Heterocycle

Direct heteroaryl coupling

(e.g., Pyrimidine) is common in

"Type I" inhibitors.[1][2]
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SAR Visualization: Binding Mode
The diagram below conceptualizes the binding of a generic 5-aminoindazole urea derivative in

a kinase pocket.[1][2]
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Figure 2: Schematic binding mode of 5-aminoindazole derivatives in kinase active sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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